Isamoltane hemifumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

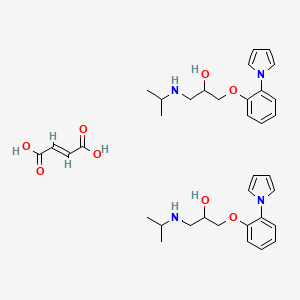

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H22N2O2.C4H4O4/c2*1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h2*3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHSBYUSDSJLAQ-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Isamoltane Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane hemifumarate is a selective antagonist with high affinity for the serotonin (B10506) 5-HT1B receptor, and also exhibits antagonist activity at the 5-HT1A receptor and β-adrenoceptors. Its mechanism of action is primarily centered on the blockade of presynaptic 5-HT1B autoreceptors, leading to an increase in serotonin release in the synaptic cleft. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional effects of Isamoltane, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Antagonism of 5-HT1B Autoreceptors

Isamoltane's primary mechanism of action involves its function as a competitive antagonist at serotonin 5-HT1B receptors. These receptors are predominantly located on the presynaptic terminals of serotonergic neurons, where they function as autoreceptors. Activation of these Gi/o protein-coupled receptors by serotonin normally inhibits further serotonin release. By blocking these receptors, Isamoltane disinhibits the neuron, leading to an enhanced release of serotonin into the synaptic cleft. This increased synaptic serotonin concentration is believed to be the foundation of its pharmacological effects.[1]

Receptor Binding Profile

Isamoltane exhibits a distinct binding profile, with a notable selectivity for the 5-HT1B receptor over the 5-HT1A receptor. It is also recognized as a β-adrenoceptor ligand.

| Receptor Target | Ligand | Tissue/System | Ki (nM) | IC50 (nM) | Reference |

| 5-HT1B Receptor | Isamoltane | Rat Brain | 21 | 39 | [1] |

| 5-HT1A Receptor | Isamoltane | Rat Brain | 112 | 1070 | [1] |

| β-adrenoceptor | Isamoltane | Rat Brain Membranes | - | 8.4 |

Signaling Pathways

The antagonism of the Gi/o-coupled 5-HT1B receptor by Isamoltane initiates a cascade of intracellular signaling events.

Disinhibition of Adenylyl Cyclase and Increased cAMP

The 5-HT1B receptor is coupled to the inhibitory G-protein, Gi/o. Activation of this receptor by serotonin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, Isamoltane blocks this inhibitory signal. This disinhibition of adenylyl cyclase leads to an increase in the conversion of ATP to cAMP, elevating intracellular cAMP levels. This rise in cAMP can then activate downstream effectors such as Protein Kinase A (PKA), leading to the phosphorylation of various substrate proteins and modulation of neuronal function.

Functional Effects

The primary functional consequence of Isamoltane's mechanism of action is an increase in the synaptic concentration of serotonin. This has been demonstrated in vitro through serotonin release assays and in vivo through the measurement of serotonin metabolites.

| Experiment | Tissue/System | Effect of Isamoltane | Concentration/Dose | Reference |

| K+-evoked [3H]5-HT overflow | Slices of rat occipital cortex | Increased overflow | 0.1 µmol/L | [1] |

| 5-HIAA concentration | Rat hypothalamus and hippocampus | Significantly increased | 3 mg/kg s.c. | [1] |

Experimental Protocols

Radioligand Competition Binding Assay for 5-HT1B Receptor

This protocol outlines a general method for determining the binding affinity of Isamoltane for the 5-HT1B receptor in rat brain tissue.

Materials:

-

Rat brain tissue (e.g., striatum, cortex)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA

-

Radioligand: [3H]-GR125743 (or other suitable 5-HT1B selective radioligand)

-

Non-specific binding control: 10 µM Serotonin or other suitable high-affinity ligand

-

This compound solutions of varying concentrations

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer and centrifuge at 1,000 x g for 10 minutes at 4°C. Discard the pellet. Centrifuge the supernatant at 40,000 x g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer.

-

Binding Assay: In a final volume of 250 µL, incubate the membrane preparation (typically 50-100 µg of protein) with a fixed concentration of the radioligand (e.g., 0.1-0.5 nM [3H]-GR125743) and varying concentrations of Isamoltane. For non-specific binding, incubate in the presence of the non-specific control.

-

Incubation: Incubate the mixture at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters rapidly with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

Serotonin Release Assay from Brain Slices

This protocol describes a general method to measure the effect of Isamoltane on K+-evoked serotonin release from rat brain slices.

Materials:

-

Rat brain (e.g., occipital cortex)

-

Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2

-

[3H]-Serotonin

-

High K+ Krebs-Ringer buffer (KCl increased to 30 mM, with a corresponding reduction in NaCl)

-

This compound

-

Scintillation fluid and counter

Procedure:

-

Slice Preparation: Prepare 0.3 mm thick slices of rat brain tissue and pre-incubate them in gassed Krebs-Ringer buffer at 37°C for 30 minutes.

-

Radiolabeling: Incubate the slices with [3H]-Serotonin (e.g., 50 nM) for 30 minutes to allow for uptake.

-

Superfusion: Transfer the slices to a superfusion chamber and perfuse with gassed Krebs-Ringer buffer at a constant flow rate (e.g., 1 mL/min) at 37°C.

-

Stimulation and Drug Application: After a washout period, collect fractions of the superfusate. Stimulate serotonin release by switching to the high K+ buffer for a short period (e.g., 2 minutes). To test the effect of Isamoltane, introduce it into the perfusion buffer before and during the K+ stimulation.

-

Quantification: Measure the radioactivity in the collected fractions and in the tissue slices at the end of the experiment using a scintillation counter.

-

Data Analysis: Express the radioactivity released in each fraction as a percentage of the total radioactivity in the tissue at the time of collection. Compare the K+-evoked overflow of [3H]-Serotonin in the presence and absence of Isamoltane.

Conclusion

This compound's mechanism of action is characterized by its antagonist activity at multiple receptor sites, with a pronounced effect on the 5-HT1B receptor. By blocking the inhibitory presynaptic 5-HT1B autoreceptors, Isamoltane effectively increases the synaptic availability of serotonin. This action, mediated through the disinhibition of the adenylyl cyclase/cAMP signaling pathway, provides a clear molecular basis for its observed pharmacological effects. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds.

References

Isamoltane Hemifumarate: A Technical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane (B1196468) hemifumarate, also known as CGP 361A, is a phenoxypropanolamine derivative with a distinct pharmacological profile characterized by its antagonist activity at both serotonin (B10506) 5-HT1B receptors and β-adrenergic receptors.[1][2][3][4] This dual action has positioned it as a compound of interest for its potential anxiolytic properties. This technical guide provides a comprehensive overview of the pharmacological properties of isamoltane, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action.

Core Pharmacological Activities

Isamoltane's primary mechanism of action involves the blockade of 5-HT1B and β-adrenergic receptors.

Serotonin 5-HT1B Receptor Antagonism

Isamoltane demonstrates a notable affinity and antagonist activity at the 5-HT1B receptor subtype.[1][2][3][4] The 5-HT1B receptor is a presynaptic autoreceptor that regulates the release of serotonin (5-HT). By blocking these autoreceptors, isamoltane increases the synaptic concentration of 5-HT, which is believed to contribute to its therapeutic effects.[2]

β-Adrenergic Receptor Antagonism

In addition to its effects on the serotonergic system, isamoltane is also a ligand for β-adrenoceptors, exhibiting antagonist properties.[3][4] This β-blocking activity is a common feature of the phenoxypropanolamine chemical class.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities of isamoltane hemifumarate for its primary targets. The data is compiled from studies conducted on rat brain tissues.

Table 1: Serotonin Receptor Binding Profile of Isamoltane

| Receptor Subtype | Ligand Used for Inhibition | Parameter | Value (nmol/L) | Source |

| 5-HT1A | [3H]8-OH-DPAT | IC50 | 1070 | [3] |

| 5-HT1A | Ki | 112 | [2] | |

| 5-HT1B | [125I]ICYP | IC50 | 39 | [3][4] |

| 5-HT1B | Ki | 21 | [2] |

Table 2: Adrenergic Receptor Binding Profile of Isamoltane

| Receptor Subtype | Parameter | Value (nmol/L) | Source |

| β-adrenoceptor | IC50 | 8.4 | [3][4] |

Table 3: Receptor Selectivity of Isamoltane

| Receptor Ratio | Selectivity Fold | Source |

| 5-HT1A / 5-HT1B (IC50) | ~27-fold | [3] |

| 5-HT1A / 5-HT1B (Ki) | ~5-fold | [2] |

Mechanism of Action and Signaling Pathways

Isamoltane's pharmacological effects are a direct consequence of its interaction with 5-HT1B and β-adrenergic receptors.

Modulation of Serotonergic Neurotransmission

As an antagonist of the presynaptic 5-HT1B autoreceptor, isamoltane blocks the negative feedback mechanism that normally inhibits serotonin release. This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This enhanced signaling is thought to be a key contributor to its anxiolytic effects.

Figure 1: Isamoltane blocks the 5-HT1B autoreceptor, increasing synaptic 5-HT.

Blockade of β-Adrenergic Signaling

The antagonism of β-adrenergic receptors by isamoltane is expected to modulate the sympathetic nervous system. This action can contribute to a reduction in physiological symptoms of anxiety, such as increased heart rate and tremor.

Experimental Protocols

The pharmacological profile of isamoltane has been characterized through a series of in vitro and in vivo experiments. While the full detailed protocols are proprietary to the original research, the general methodologies are outlined below.

Radioligand Binding Assays

These assays were employed to determine the binding affinity of isamoltane to various receptor subtypes.

-

Objective: To quantify the affinity of isamoltane for 5-HT1A, 5-HT1B, and β-adrenergic receptors.

-

General Procedure:

-

Tissue Preparation: Homogenates of specific rat brain regions (e.g., cortex, hippocampus) rich in the target receptors are prepared.

-

Incubation: The brain homogenates are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]ICYP for 5-HT1B) and varying concentrations of isamoltane.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of isamoltane that inhibits 50% of the specific radioligand binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

Figure 2: General workflow for radioligand binding assays.

In Vivo Neurochemical and Behavioral Studies

These studies investigated the functional consequences of isamoltane's receptor binding in living organisms.

-

Objective: To assess the effect of isamoltane on serotonin turnover and to observe its behavioral effects in rodents.

-

General Procedure (Serotonin Turnover):

-

Drug Administration: Isamoltane is administered to rats.

-

Tissue Collection: At specific time points, brain regions of interest are dissected.

-

Neurochemical Analysis: The concentrations of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), are measured using techniques like high-performance liquid chromatography (HPLC). An increase in 5-HIAA levels is indicative of increased serotonin turnover.[2]

-

-

General Procedure (Behavioral Models):

-

Drug Administration: Isamoltane is administered to rodents.

-

Behavioral Observation: The animals are observed for specific behaviors, such as the "wet-dog shake" response, which can be indicative of altered serotonergic activity.[2] Anxiolytic effects are also assessed in relevant behavioral paradigms.

-

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. Further investigation into proprietary or non-public records would be necessary to obtain a comprehensive pharmacokinetic profile.

Clinical Development and Therapeutic Potential

While early research indicated potential anxiolytic activity for isamoltane in humans, comprehensive clinical trial data is not readily accessible in publicly available databases.[3] The progression of its clinical development and its current status remain largely undisclosed in the scientific literature.

Summary and Future Directions

This compound possesses a unique pharmacological profile as a dual 5-HT1B receptor and β-adrenoceptor antagonist. In vitro studies have clearly defined its binding affinities, demonstrating a preference for the 5-HT1B receptor over the 5-HT1A subtype. Its mechanism of action, involving the enhancement of serotonergic neurotransmission and modulation of the sympathetic nervous system, provides a strong rationale for its potential as an anxiolytic agent.

However, a significant gap exists in the publicly available information regarding its pharmacokinetic properties and clinical efficacy. For drug development professionals, further investigation into these areas would be crucial to fully assess the therapeutic potential of isamoltane. Future research should aim to elucidate its ADME profile and to conduct well-controlled clinical trials to establish its safety and efficacy in treating anxiety disorders.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A behavioural and biochemical study in mice and rats of putative selective agonists and antagonists for 5-HT1 and 5-HT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials | Semantic Scholar [semanticscholar.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

Isamoltane Hemifumarate: A Technical Guide to its 5-HT1B Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of isamoltane (B1196468) hemifumarate's binding affinity for the serotonin (B10506) 1B (5-HT1B) receptor. The following sections detail quantitative binding data, the experimental protocols used to determine these values, and the relevant receptor signaling pathways.

Quantitative Binding Affinity Data

Isamoltane hemifumarate has been characterized as a selective antagonist of the 5-HT1B receptor. The following table summarizes the key quantitative data regarding its binding affinity.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| IC50 | 39 nM | Rat Brain Membranes | [125I]Iodocyanopindolol ([125I]ICYP) | [1] |

| Ki | 21 nM | Rat Brain | Not Specified | |

| Selectivity | ~5-fold more potent for 5-HT1B than 5-HT1A | Rat Brain | Not Specified | |

| Selectivity | 27-fold selective for 5-HT1B over 5-HT1A (IC50 = 1070 nM) | Rat Brain Membranes | [3H]8-OH-DPAT for 5-HT1A | [2] |

| β-adrenoceptor Affinity (IC50) | 8.4 nM | Not Specified | Not Specified | [1][2] |

Experimental Protocols

The binding affinity of isamoltane for the 5-HT1B receptor has been determined primarily through radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Competition Binding Assay for 5-HT1B Receptor

This protocol is based on the methodologies described for 5-HT1B receptor binding assays in rat brain tissue.

1. Membrane Preparation:

-

Tissue Source: Whole rat brain or specific regions rich in 5-HT1B receptors (e.g., striatum, cortex).

-

Homogenization: Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Pelleting Membranes: The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.

-

Washing: The membrane pellet is resuspended in fresh ice-cold buffer and centrifuged again to wash away endogenous substances.

-

Final Resuspension: The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA method), and stored at -80°C until use.

2. Binding Assay:

-

Assay Components (per well of a 96-well plate):

-

Membrane Homogenate: A specific amount of membrane protein (e.g., 100-200 µg).

-

Radioligand: A fixed concentration of [125I]Iodocyanopindolol ([125I]ICYP), typically near its Kd value for the 5-HT1B receptor (e.g., 50-100 pM). To specifically label 5-HT1B sites, the binding is assessed in the presence of a masking agent for beta-adrenoceptors, such as isoprenaline (e.g., 30 µM), due to the radioligand's affinity for both receptor types.

-

Competing Ligand (Isamoltane): A range of concentrations of this compound are added to displace the radioligand.

-

Assay Buffer: A suitable buffer such as 50 mM Tris-HCl, pH 7.4, containing MgCl2 (e.g., 10 mM).

-

-

Incubation: The assay plate is incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is quantified using a gamma counter.

3. Data Analysis:

-

Total Binding: Radioactivity measured in the absence of any competing ligand.

-

Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of a known 5-HT1B ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of isamoltane that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand competition binding assay.

5-HT1B Receptor Signaling Pathway

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[1] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, reduces the activity of protein kinase A (PKA).[1] Activation of the 5-HT1B receptor can also lead to the modulation of ion channels, such as an increase in K+ conductance and a decrease in Ca2+ conductance, which generally results in a decrease in neurotransmitter release.[1] Furthermore, 5-HT1B receptor activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.[3][4][5]

Caption: 5-HT1B receptor signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Characterization of the 5-HT1B recognition site in rat brain: binding studies with (-)[125I]iodocyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Clinical Potential of GABAB Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Isamoltane Hemifumarate: A Technical Guide to its Beta-Adrenergic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane (B1196468) hemifumarate is a compound recognized for its dual antagonism at both serotonin (B10506) and beta-adrenergic receptors. This technical guide provides an in-depth analysis of its beta-adrenergic activity, consolidating available quantitative data, outlining experimental methodologies, and visualizing key signaling pathways. Isamoltane demonstrates non-selective antagonist properties at beta-adrenergic receptors and also exhibits high affinity for 5-HT1B receptors. This document serves as a comprehensive resource for researchers investigating the pharmacology of isamoltane and its potential therapeutic applications.

Introduction

Isamoltane is a phenoxypropanolamine derivative that has been investigated for its anxiolytic properties. Its mechanism of action is complex, involving interaction with multiple receptor systems. While its affinity for serotonin receptors, particularly the 5-HT1B subtype, is well-documented, its activity at beta-adrenergic receptors is also a critical component of its pharmacological profile.[1] This guide focuses specifically on elucidating the beta-adrenergic pharmacology of isamoltane, providing a detailed overview for scientific professionals.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of isamoltane hemifumarate for beta-adrenergic and serotonin receptors has been quantified in various studies. The following tables summarize the key affinity parameters, providing a clear comparison of its activity at different receptor subtypes.

Table 1: Beta-Adrenergic Receptor Binding Affinity of Isamoltane

| Receptor Target | Parameter | Value (nmol/L) | Radioligand | Tissue Source | Reference |

| Beta-adrenoceptor | IC50 | 8.4 | [125I]ICYP | Rat brain membranes |

Table 2: Serotonin Receptor Binding Affinity of Isamoltane

| Receptor Subtype | Parameter | Value (nmol/L) | Radioligand | Tissue Source | Reference |

| 5-HT1A | Ki | 112 | [3H]8-OH-DPAT | Rat brain | [1] |

| 5-HT1B | Ki | 21 | Not Specified | Rat brain | [1] |

| 5-HT1B | IC50 | 39 | [125I]ICYP | Rat brain membranes |

Note: IC50 is the half maximal inhibitory concentration. Ki is the inhibitory constant.

In Vivo Beta-Adrenergic Antagonist Activity

A clinical study in healthy volunteers demonstrated the beta-adrenergic blocking effects of isamoltane. The study assessed its impact on both beta-1 and beta-2 adrenergic receptor-mediated responses.

Table 3: In Vivo Functional Assessment of Isamoltane's Beta-Blocking Effects

| Parameter | Isamoltane Dose (4 mg) | Isamoltane Dose (10 mg) | Propranolol (20 mg) | Placebo | Reference |

| Reduction in Exercise Heart Rate (Beta-1 effect) | 1% | 5% | 11% | - | [2] |

| Provocative Dose of Albuterol for 35% Tremor Increase (Beta-2 effect) - Day 1 | 1122 µg | 1612 µg | > 1612 µg | 464 µg | [2] |

| Provocative Dose of Albuterol for 35% Tremor Increase (Beta-2 effect) - Day 7 | 1270 µg | > 1612 µg | > 1612 µg | 539 µg | [2] |

These findings indicate that isamoltane produces a dose-dependent blockade of both beta-1 and beta-2 adrenergic receptors in humans, with a more pronounced effect on beta-2 receptors mediating skeletal muscle tremor.[2]

Experimental Protocols

The following sections detail the generalized methodologies employed in the characterization of isamoltane's beta-adrenergic activity.

Radioligand Binding Assays

Radioligand binding assays are a standard method for quantifying the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (IC50, Ki) of isamoltane for beta-adrenergic receptors.

General Protocol:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which contain the receptors of interest. The membrane pellet is washed and resuspended in an appropriate assay buffer.[3][4]

-

Binding Reaction: A fixed concentration of a radiolabeled ligand that specifically binds to beta-adrenergic receptors (e.g., [125I]iodocyanopindolol - [125I]ICYP) is incubated with the prepared cell membranes.

-

Competition Binding: To determine the affinity of isamoltane, increasing concentrations of unlabeled isamoltane are added to the incubation mixture. Isamoltane competes with the radioligand for binding to the beta-adrenergic receptors.

-

Separation and Detection: After incubation, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filters is then measured using a scintillation counter.[3][4]

-

Data Analysis: The concentration of isamoltane that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Workflow for a Typical Radioligand Binding Assay

References

- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to Isamoltane Hemifumarate: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane (B1196468) is a potent and selective antagonist of the serotonin (B10506) 5-HT1B receptor, also exhibiting significant affinity for β-adrenergic receptors. This dual activity has prompted investigations into its potential therapeutic applications, particularly in the realm of anxiety disorders. This technical guide provides a comprehensive overview of isamoltane hemifumarate, covering its chemical structure, a detailed synthesis protocol, and its mechanism of action through the modulation of key signaling pathways. Furthermore, this document outlines standardized experimental protocols for characterizing its binding affinity at its primary molecular targets.

Chemical Structure and Properties

Isamoltane is chemically described as 1-(2-(1-pyrrolyl)phenoxy)-3-(isopropylamino)propan-2-ol. The hemifumarate salt form is commonly used in research and development.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₂₂N₂O₂ · ½C₄H₄O₄ |

| Molecular Weight | 332.4 g/mol |

| CAS Number | 874882-92-5 |

| Appearance | White to off-white solid |

| SMILES | CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O |

Synthesis of Isamoltane

The synthesis of isamoltane, a phenoxypropanolamine derivative, can be achieved through a multi-step process. A general and adaptable synthetic route is outlined below, based on established methods for this class of compounds.

Experimental Protocol: Synthesis of 1-(2-(1-pyrrolyl)phenoxy)-3-(isopropylamino)propan-2-ol

Step 1: Synthesis of 1-(2-hydroxyphenyl)pyrrole

A mixture of 2-aminophenol (B121084) and 2,5-dimethoxytetrahydrofuran (B146720) in a suitable solvent such as glacial acetic acid is refluxed for several hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 1-(2-hydroxyphenyl)pyrrole.

Step 2: Synthesis of 1-(2-(oxiran-2-ylmethoxy)phenyl)-1H-pyrrole

To a solution of 1-(2-hydroxyphenyl)pyrrole in a suitable solvent like N,N-dimethylformamide (DMF), an excess of epichlorohydrin (B41342) and a base such as potassium carbonate are added. The mixture is stirred at an elevated temperature until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, filtered, and the solvent is evaporated. The resulting crude product, 1-(2-(oxiran-2-ylmethoxy)phenyl)-1H-pyrrole, is purified by column chromatography.

Step 3: Synthesis of Isamoltane

1-(2-(oxiran-2-ylmethoxy)phenyl)-1H-pyrrole is dissolved in a suitable alcohol, such as isopropanol. To this solution, an excess of isopropylamine (B41738) is added, and the mixture is refluxed for several hours. After the reaction is complete, the solvent and excess isopropylamine are removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield isamoltane.

Step 4: Formation of this compound

Isamoltane free base is dissolved in a suitable solvent, such as ethanol (B145695). A solution of fumaric acid (0.5 equivalents) in ethanol is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Mechanism of Action and Signaling Pathways

Isamoltane exerts its pharmacological effects primarily through the antagonism of 5-HT1B receptors and β-adrenergic receptors.

5-HT1B Receptor Antagonism

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gαi). As an antagonist, isamoltane binds to the 5-HT1B receptor and blocks the binding of the endogenous agonist, serotonin (5-HT). This action prevents the Gαi-mediated inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

Figure 1. Isamoltane's Antagonism of the 5-HT1B Receptor Signaling Pathway.

β-Adrenergic Receptor Antagonism

Isamoltane also acts as an antagonist at β-adrenergic receptors, which are GPCRs coupled to a stimulatory G-protein (Gαs). By blocking the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, isamoltane prevents the Gαs-mediated activation of adenylyl cyclase. This leads to a decrease in cAMP production and subsequent downstream signaling.

Figure 2. Isamoltane's Antagonism of the β-Adrenergic Receptor Signaling Pathway.

Quantitative Data

The binding affinity of isamoltane for its target receptors has been determined through various in vitro studies.

Table 2: Receptor Binding Affinities of Isamoltane

| Receptor | Assay Type | Ligand | Ki (nM) | IC₅₀ (nM) | Reference |

| 5-HT1B | Radioligand Binding | [¹²⁵I]Iodocyanopindolol | 21 | 39 | [1] |

| 5-HT1A | Radioligand Binding | [³H]8-OH-DPAT | 112 | 1070 | [1] |

| β-adrenoceptor | Radioligand Binding | [¹²⁵I]Iodocyanopindolol | - | 8.4 | [1] |

Experimental Protocols

The following are generalized protocols for determining the binding affinity of isamoltane at its target receptors.

5-HT1B Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of isamoltane for the 5-HT1B receptor.

Materials:

-

Rat brain cortex membranes (source of 5-HT1B receptors)

-

[¹²⁵I]Iodocyanopindolol (Radioligand)

-

This compound (Test compound)

-

Serotonin (Non-specific binding control)

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the assay buffer, rat brain cortex membranes, and the various concentrations of isamoltane.

-

For total binding wells, add vehicle instead of isamoltane.

-

For non-specific binding wells, add a high concentration of serotonin.

-

Add [¹²⁵I]Iodocyanopindolol to all wells at a concentration near its Kd.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of isamoltane. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

β-Adrenergic Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of isamoltane for β-adrenergic receptors.

Materials:

-

Cell membranes expressing β-adrenergic receptors (e.g., from rat lung or a recombinant cell line)

-

[¹²⁵I]Iodocyanopindolol (Radioligand)

-

This compound (Test compound)

-

Propranolol (B1214883) (Non-specific binding control)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Follow a similar procedure as outlined for the 5-HT1B receptor binding assay.

-

Use cell membranes expressing β-adrenergic receptors.

-

Use propranolol as the non-specific binding control.

-

The assay buffer composition may be adjusted as indicated.

-

Calculate the specific binding and determine the IC₅₀ and Ki values for isamoltane at β-adrenergic receptors.

Figure 3. General Experimental Workflow for Radioligand Binding Assays.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of 5-HT1B and β-adrenergic receptors. Its well-defined structure and dual receptor antagonism make it a compound of interest for further investigation in neuropharmacology and drug development. The synthetic route and experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of isamoltane and related compounds.

References

Isamoltane Hemifumarate: A Technical Guide for the Study of Serotonin Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane (B1196468) hemifumarate is a potent pharmacological tool with a well-characterized profile as a β-adrenergic and serotonin (B10506) 5-HT₁ receptor ligand.[1][2] Its primary utility in neuroscience research stems from its selective antagonist activity at the 5-HT₁B receptor subtype.[3] By blocking the inhibitory 5-HT₁B autoreceptors located on presynaptic terminals, Isamoltane effectively increases the release of serotonin (5-HT) into the synaptic cleft, making it an invaluable compound for investigating the dynamics of serotonergic neurotransmission and the functional roles of the 5-HT₁B receptor in various physiological and pathological processes.[4] This guide provides an in-depth overview of Isamoltane's pharmacological properties, its mechanism of action, and detailed protocols for its application in key experimental paradigms.

Pharmacological Profile and Receptor Binding Affinity

Isamoltane is a phenoxypropanolamine derivative that exhibits a complex binding profile.[1] While it has affinity for β-adrenoceptors, its most notable characteristic for serotonergic research is its higher potency for the 5-HT₁B receptor compared to the 5-HT₁A receptor.[2][4] This selectivity allows for the targeted modulation of 5-HT₁B-mediated effects. The 5-HT₁B activity resides in the (-)-enantiomer.[1] Isamoltane has been shown to have weak activity at 5-HT₂ and α₁-adrenoceptors.[1]

Table 1: Receptor Binding Affinities of Isamoltane

The following table summarizes the quantitative binding affinities of Isamoltane for key serotonin and adrenergic receptors from radioligand binding assays in rat brain tissues.

| Receptor Subtype | Radioligand Used | Parameter | Value (nM) | Source |

| 5-HT₁B | [¹²⁵I]ICYP | IC₅₀ | 39 | [3] |

| 5-HT₁B | Not specified | Kᵢ | 21 | [2][4] |

| 5-HT₁A | [³H]8-OH-DPAT | IC₅₀ | 1070 | [1] |

| 5-HT₁A | Not specified | Kᵢ | 112 | [2][4] |

| β-adrenoceptor | Not specified | IC₅₀ | 8.4 | [3] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Mechanism of Action in Serotonin Pathways

The principal mechanism by which Isamoltane modulates serotonin pathways is through its antagonist action at presynaptic 5-HT₁B autoreceptors. These receptors are part of a negative feedback loop that regulates the release of serotonin from the axon terminal.

-

Normal Serotonin Release: Serotonin released into the synaptic cleft can bind to presynaptic 5-HT₁B autoreceptors.

-

Autoreceptor Activation: Activation of these Gᵢ/ₒ-coupled receptors inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent inhibition of further serotonin release.[5]

-

Isamoltane-mediated Blockade: Isamoltane binds to these 5-HT₁B autoreceptors but does not activate them. By occupying the receptor, it prevents serotonin from binding and initiating the inhibitory feedback signal.

-

Enhanced Serotonin Release: This blockade of the negative feedback mechanism leads to a sustained and enhanced release of serotonin into the synaptic cleft.[1][4] The increased synaptic serotonin can then act on various postsynaptic 5-HT receptors (e.g., 5-HT₁, 5-HT₂, etc.), eliciting downstream behavioral and physiological effects.[4]

Experimental Protocols

Isamoltane is employed in a variety of in vitro and in vivo experimental settings to probe the function of the serotonin system.

Protocol: In Vitro Serotonin Release Assay (Superfusion of Brain Slices)

This protocol is adapted from studies measuring neurotransmitter release from brain tissue slices and is consistent with findings that Isamoltane increases the K⁺-evoked overflow of ³H-5-HT.[4]

Objective: To measure the effect of Isamoltane on serotonin release from isolated brain tissue.

Materials:

-

Rat brain (region of interest, e.g., occipital cortex or hippocampus).

-

Krebs-Ringer bicarbonate buffer, saturated with 95% O₂/5% CO₂.

-

[³H]-Serotonin (radiolabel).

-

Isamoltane hemifumarate stock solution.

-

High-potassium (High-K⁺) Krebs buffer (e.g., 25 mM KCl).

-

Superfusion apparatus.

-

Scintillation counter and vials.

Methodology:

-

Tissue Preparation:

-

Rapidly dissect the brain region of interest (e.g., occipital cortex) in ice-cold Krebs buffer.

-

Prepare 300-400 µm thick slices using a tissue chopper or vibratome.

-

Pre-incubate slices for 30 min at 37°C in oxygenated Krebs buffer.

-

-

Radiolabeling:

-

Incubate the slices for 30 min in Krebs buffer containing [³H]-Serotonin (e.g., 0.1 µM) to allow for uptake into serotonergic terminals.

-

Wash the slices with fresh Krebs buffer to remove excess radiolabel.

-

-

Superfusion:

-

Transfer individual slices to chambers in the superfusion apparatus.

-

Perfuse the slices with oxygenated Krebs buffer at 37°C at a constant flow rate (e.g., 1 mL/min).

-

Collect perfusate fractions every 5 minutes.

-

-

Stimulation and Drug Application:

-

After a stable baseline of ³H release is established (e.g., after 60 min), introduce Isamoltane (e.g., 0.1 µM) into the perfusion buffer.[4]

-

Following an incubation period with the drug, stimulate serotonin release by switching to a high-K⁺ Krebs buffer for a short period (e.g., 5 min). This depolarization (S1) will evoke Ca²⁺-dependent release of [³H]-5-HT.

-

Return to the standard Krebs buffer.

-

A second stimulation (S2) can be performed to assess the effect of the drug on evoked release.

-

-

Data Analysis:

-

Measure the radioactivity in each collected fraction using a scintillation counter.

-

Calculate the fractional rate of tritium (B154650) outflow for each sample.

-

Quantify the evoked release as the percentage of total tissue tritium released above baseline during the stimulation period.

-

Compare the K⁺-evoked release in the presence and absence of Isamoltane. An increase in release in the Isamoltane group indicates 5-HT₁B autoreceptor antagonism.

-

Protocol: In Vivo Microdialysis for Serotonin Turnover

This protocol provides a framework for measuring extracellular levels of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in freely moving animals, based on established microdialysis procedures and findings with Isamoltane.[4][6][7][8]

Objective: To determine the effect of systemic Isamoltane administration on serotonin turnover in specific brain regions (e.g., hippocampus).

Materials:

-

Male Wistar rats (250-300g).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2-4 mm membrane length).

-

Guide cannula.

-

Microinfusion pump.

-

Fraction collector.

-

This compound solution for injection (s.c.).

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

HPLC system with electrochemical detection (HPLC-ED) for analysis.

Methodology:

-

Surgical Implantation:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a guide cannula targeted to the brain region of interest (e.g., ventral hippocampus).

-

Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Connect the probe to a microinfusion pump and a fraction collector.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 90-120 minutes.

-

-

Sample Collection and Drug Administration:

-

Begin collecting dialysate samples into vials every 20-30 minutes.

-

After establishing a stable baseline (at least 3-4 consecutive samples), administer Isamoltane (e.g., 3 mg/kg, s.c.) or vehicle.[4]

-

Continue collecting dialysate fractions for at least 3-4 hours post-injection.

-

-

Sample Analysis:

-

Analyze the dialysate samples for 5-HT and 5-HIAA concentrations using HPLC-ED.

-

Inject a small volume (e.g., 20 µL) of each sample into the HPLC system.

-

-

Data Analysis:

-

Quantify the concentrations of 5-HT and 5-HIAA by comparing peak heights or areas to those of known standards.

-

Express the data as a percentage of the average baseline concentration for each animal.

-

Use statistical analysis (e.g., ANOVA with repeated measures) to compare the effects of Isamoltane treatment to the vehicle control group over time. An increase in 5-HIAA is indicative of increased serotonin turnover.[4]

-

Protocol: Functional cAMP Accumulation Assay

This protocol describes a method to confirm the antagonist/inverse agonist activity of Isamoltane at the Gᵢ/ₒ-coupled 5-HT₁B receptor by measuring its effect on agonist-induced inhibition of cAMP.[9][10][11]

Objective: To determine the IC₅₀ of Isamoltane in blocking agonist-mediated inhibition of cAMP production.

Materials:

-

A cell line stably expressing the human 5-HT₁B receptor (e.g., HEK293 or CHO cells).

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[11]

-

Adenylyl cyclase activator (e.g., 1 µM Forskolin) to stimulate basal cAMP levels.

-

A known 5-HT₁B receptor agonist (e.g., 5-CT).

-

This compound.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Methodology:

-

Cell Culture and Plating:

-

Culture the 5-HT₁B-expressing cells to 80-90% confluency.

-

Seed the cells into 96-well or 384-well plates and allow them to attach overnight.

-

-

Agonist Dose-Response (Control):

-

First, determine the EC₅₀ and EC₈₀ of the agonist (e.g., 5-CT) in inhibiting forskolin-stimulated cAMP levels to select an appropriate challenge concentration for the antagonist assay.

-

-

Antagonist Assay:

-

Remove the culture medium and wash cells with assay buffer.

-

Prepare serial dilutions of Isamoltane in assay buffer containing IBMX and Forskolin.

-

Add the diluted Isamoltane to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Add the 5-HT₁B agonist at a fixed concentration (typically its EC₈₀) to all wells except the controls.

-

Incubate for a further 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of Isamoltane.

-

Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ value for Isamoltane. This value represents the concentration at which Isamoltane reverses 50% of the agonist's inhibitory effect.

-

Summary of In Vivo Effects

Isamoltane administration produces distinct biochemical and behavioral outcomes that are consistent with its mechanism of action as a 5-HT₁B antagonist.

Table 2: Summary of Key In Vivo Effects of Isamoltane in Rats

| Effect Measured | Brain Region(s) | Dose | Outcome | Interpretation | Source |

| 5-HIAA Concentration | Hypothalamus, Hippocampus | 3 mg/kg s.c. | Significant Increase | Increased 5-HT turnover | [4] |

| 5-HTP Accumulation | Cortex | 1-3 mg/kg i.p. | Increase | Increased 5-HT synthesis | [1] |

| Behavioral Response | Whole Animal | 3 mg/kg s.c. | Induced Wet-Dog Shakes | Increased synaptic 5-HT acting on postsynaptic 5-HT₂ receptors | [4] |

Conclusion

This compound is a well-validated and selective 5-HT₁B receptor antagonist. Its ability to reliably increase synaptic serotonin release by blocking presynaptic autoreceptors makes it a critical tool for elucidating the role of the 5-HT₁B receptor in health and disease. The experimental protocols outlined in this guide provide researchers with robust methods to leverage Isamoltane's properties to explore serotonin pathway dynamics, from molecular interactions in functional assays to complex neurochemical and behavioral outcomes in vivo.

References

- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isamoltane - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Isamoltane Hemifumarate in Preclinical Anxiety Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane (B1196468) hemifumarate (also known as CGP 361A) is a phenoxypropanolamine derivative with a complex pharmacological profile suggesting potential anxiolytic properties. This technical guide provides a comprehensive overview of the available preclinical data on isamoltane, focusing on its receptor binding affinity, effects on neurotransmitter systems, and the established experimental protocols for evaluating anxiolytic agents in rodent models. While direct quantitative data from preclinical anxiety models for isamoltane is not publicly available in the cited literature, this guide offers the foundational knowledge required to design and interpret such studies. We present detailed methodologies for the elevated plus-maze, open field, and light-dark box tests, and visualize the compound's potential signaling pathways based on its known receptor interactions.

Pharmacological Profile of Isamoltane

Isamoltane exhibits a unique binding profile, acting as a ligand for multiple serotonin (B10506) (5-HT) and adrenergic receptors. Its primary mechanism of action is thought to be mediated through its interaction with the serotonergic system, particularly 5-HT1A and 5-HT1B receptors, as well as its activity as a β-adrenoceptor antagonist.

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of isamoltane for various receptors, providing a quantitative basis for its pharmacological effects.

| Receptor Subtype | Ligand | Preparation | IC50 (nmol/l) | Ki (nmol/l) | Reference |

| β-adrenoceptor | [125I]ICYP | Rat brain membranes | 8.4 | - | [1] |

| 5-HT1B | [125I]ICYP | Rat brain membranes | 39 | 21 | [1][2] |

| 5-HT1A | [3H]8-OH-DPAT | Rat brain membranes | 1070 | 112 | [1][2] |

| 5-HT2 | - | Rat brain membranes | 3-10 µmol/l | - | [1] |

| α1-adrenoceptors | - | Rat brain membranes | 3-10 µmol/l | - | [1] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant for a drug; the concentration of competing ligand in a competition assay which would occupy 50% of the receptors if no radioligand were present.

Effects on Serotonin Metabolism

In vivo studies in rats have demonstrated that isamoltane can modulate serotonin synthesis and turnover, providing further evidence for its interaction with the serotonergic system.

| Parameter | Brain Region | Doses (mg/kg, i.p.) | Effect | Reference |

| 5-HTP Accumulation | Rat Cortex | 1 and 3 | Increased | [1] |

| 5-HIAA Concentration | Hypothalamus | 3 (s.c.) | Significantly Increased | [2] |

| 5-HIAA Concentration | Hippocampus | 3 (s.c.) | Significantly Increased | [2] |

Note: 5-HTP (5-Hydroxytryptophan) is a precursor to serotonin. 5-HIAA (5-Hydroxyindoleacetic acid) is a metabolite of serotonin, and its concentration is an indicator of serotonin turnover.

Preclinical Anxiety Models: Experimental Protocols

While specific quantitative data for isamoltane in the following models could not be retrieved from the available literature, this section provides detailed, standardized protocols for conducting these key preclinical anxiety assays. These methodologies are essential for researchers planning to evaluate the anxiolytic potential of isamoltane or other novel compounds.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.

-

Animals: Typically, adult male rats or mice are used.

-

Procedure:

-

Animals are habituated to the testing room for at least 30-60 minutes before the test.

-

Isamoltane hemifumarate or a vehicle control is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Each animal is placed in the center of the maze, facing one of the open arms.

-

The animal is allowed to freely explore the maze for a 5-10 minute session.

-

Behavior is recorded using a video camera mounted above the maze.

-

-

Parameters Measured:

-

Time spent in the open arms (as a percentage of total time).

-

Number of entries into the open arms (as a percentage of total entries).

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of locomotor activity).

-

Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

-

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. The test is based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit, open area.

-

Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

-

Animals: Adult mice or rats are commonly used.

-

Procedure:

-

Animals are habituated to the testing room prior to the experiment.

-

Isamoltane or vehicle is administered at a specified time before the test.

-

The animal is placed in the center of the open field arena.

-

Behavior is recorded for a period of 5 to 30 minutes using an automated tracking system or video recording.

-

-

Parameters Measured:

-

Time spent in the center of the arena.

-

Distance traveled in the center.

-

Number of entries into the center zone.

-

Total distance traveled (locomotor activity).

-

Rearing frequency (a measure of exploratory behavior).

-

Anxiolytic compounds typically increase the time spent and activity in the central zone.

-

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in novel environments.

-

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

-

Animals: Mice are frequently used in this paradigm.

-

Procedure:

-

Animals are habituated to the testing room.

-

Isamoltane or vehicle is administered prior to the test.

-

The animal is placed in the center of the light compartment, facing away from the opening.

-

The animal is allowed to move freely between the two compartments for a 5-10 minute session.

-

Transitions between compartments and time spent in each are recorded.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Latency to first enter the dark compartment.

-

Number of transitions between the light and dark compartments.

-

Locomotor activity in each compartment.

-

Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.[3]

-

Putative Signaling Pathways of Isamoltane

Based on its receptor binding profile, isamoltane is expected to modulate multiple intracellular signaling cascades. The following diagrams illustrate the potential downstream effects following receptor interaction.

Serotonergic Signaling (5-HT1A and 5-HT1B Receptors)

Isamoltane's interaction with 5-HT1A and 5-HT1B receptors, which are G-protein coupled receptors (GPCRs), is likely to influence adenylyl cyclase activity and subsequently cAMP levels.

Adrenergic Signaling (β-Adrenoceptor)

As a β-adrenoceptor antagonist, isamoltane would block the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, thereby inhibiting the downstream signaling cascade that leads to increased cAMP.

Conclusion

This compound possesses a multi-target pharmacological profile that suggests potential for anxiolytic activity, primarily through its interactions with serotonergic and adrenergic systems. While clinical reports have mentioned anxiolytic effects in humans, there is a notable absence of publicly available quantitative data from standardized preclinical anxiety models in rodents.[3] This guide provides the necessary pharmacological context and detailed experimental protocols to facilitate such investigations. Future preclinical studies employing the elevated plus-maze, open field, and light-dark box tests are crucial to fully characterize the anxiolytic-like effects of isamoltane and to elucidate the behavioral consequences of its unique receptor binding profile. The provided signaling pathway diagrams offer a hypothetical framework for understanding the molecular mechanisms that may underlie its behavioral effects. Researchers are encouraged to use the methodologies outlined herein to generate the much-needed quantitative data that will clarify the preclinical anxiolytic potential of isamoltane.

References

- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

Isamoltane Hemifumarate: A Technical Overview of its Discovery and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane (B1196468) hemifumarate is a synthetic phenoxypropanolamine derivative that has been investigated for its anxiolytic properties. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characteristics of Isamoltane. It details its dual activity as a non-selective β-adrenergic receptor antagonist and a 5-HT1B receptor antagonist with lower affinity for 5-HT1A receptors. This document summarizes key quantitative data, outlines experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for research and drug development professionals.

Discovery and History

Isamoltane, also known as CGP 361A, was developed as a potential anxiolytic agent. It is a phenoxypropanolamine derivative, a class of compounds known for their interaction with adrenergic receptors.[1] The hemifumarate salt form is a common preparation for this compound in research settings.[2] Early research identified its potential therapeutic effects, which were attributed to its unique dual-action mechanism involving both the adrenergic and serotonergic systems.[1][3]

Pharmacological Profile

Isamoltane exhibits a complex pharmacological profile characterized by its interaction with both β-adrenergic and serotonin (B10506) receptors.

Interaction with β-Adrenergic Receptors

Isamoltane is a non-selective β-adrenergic receptor antagonist.[2] This action involves competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. This antagonism leads to a reduction in sympathetic nervous system activity, which can influence cardiovascular and respiratory functions.[2] Clinical studies in healthy volunteers have demonstrated that Isamoltane causes measurable systemic effects on both β1- and β2-adrenergic receptors.[4] For instance, a 10 mg dose of Isamoltane was shown to reduce exercise heart rate by 5% compared to a placebo.[4]

Interaction with Serotonin (5-HT) Receptors

A key feature of Isamoltane's pharmacological profile is its significant interaction with serotonin 5-HT1 receptor subtypes. It acts as a 5-HT1B receptor antagonist and displays a notable selectivity for this receptor over the 5-HT1A subtype.[1][3] This selectivity is approximately 30-fold. By inhibiting the terminal 5-HT autoreceptors (5-HT1B), Isamoltane can increase the synaptic concentration of serotonin, which is believed to contribute to its anxiolytic effects.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Isamoltane hemifumarate from various preclinical studies.

Table 1: Receptor Binding Affinities of Isamoltane

| Receptor/Site | Ligand | Preparation | IC50 (nM) | Ki (nM) | Reference |

| β-adrenoceptor | [125I]ICYP | Rat brain membranes | 8.4 | - | [1][5] |

| 5-HT1A | [3H]8-OH-DPAT | Rat brain membranes | 1070 | 112 | [1][3] |

| 5-HT1B | [125I]ICYP | Rat brain membranes | 39 | 21 | [1][3][5] |

| 5-HT2 | - | - | 3-10 µM | - | [1] |

| α1-adrenoceptors | - | - | 3-10 µM | - | [1] |

Table 2: In Vivo Effects of Isamoltane in Rats

| Effect Measured | Dose (mg/kg, i.p.) | Result | Reference |

| 5-HTP Accumulation (Cortex) | 1 and 3 | Increased | [1] |

| 5-HTP Accumulation (Cortex) | >3 | Diminished effect | [1] |

| 5-HIAA Concentration (Hypothalamus & Hippocampus) | 3 (s.c.) | Maximally increased | [3] |

| Wet-Dog Shake Response | 3 (s.c.) | Induced | [3] |

Table 3: Clinical Effects of Isamoltane in Healthy Volunteers

| Parameter | Dose | Result vs. Placebo | Reference |

| Exercise Heart Rate | 4 mg | 1% reduction | [4] |

| Exercise Heart Rate | 10 mg | 5% reduction | [4] |

| Provocative dose of albuterol for 35% increase in tremor (Day 1) | 4 mg | 1122 µg (vs. 464 µg for placebo) | [4] |

| Provocative dose of albuterol for 35% increase in tremor (Day 1) | 10 mg | 1612 µg (vs. 464 µg for placebo) | [4] |

Experimental Protocols

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity of Isamoltane for β-adrenergic, 5-HT1A, and 5-HT1B receptors.

Methodology:

-

Tissue Preparation: Rat brain tissues (e.g., cerebral cortex, hippocampus) are dissected and homogenized in an appropriate buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a crude membrane preparation, which is washed and resuspended in the assay buffer.

-

Radioligands:

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of Isamoltane.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period.

-

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with cold buffer. The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of Isamoltane that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[3]

In Vivo 5-HT Turnover Assessment

Objective: To evaluate the effect of Isamoltane on serotonin turnover in the rat brain.

Methodology:

-

Animal Dosing: Rats are administered Isamoltane or vehicle control via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses.[1][3]

-

Measurement of 5-HIAA: At a specified time after drug administration, the animals are euthanized, and brain regions of interest (e.g., hypothalamus, hippocampus) are dissected. The tissue is homogenized, and the concentration of 5-hydroxyindoleacetic acid (5-HIAA), the major metabolite of serotonin, is measured using high-performance liquid chromatography (HPLC) with electrochemical detection. An increase in 5-HIAA levels indicates an increased turnover of 5-HT.[3]

-

Measurement of 5-HTP Accumulation: To measure 5-HT synthesis, animals are pre-treated with a central decarboxylase inhibitor. Isamoltane is then administered, and the accumulation of 5-hydroxytryptophan (B29612) (5-HTP) is measured in brain tissue, providing an index of the rate of 5-HT synthesis.[1]

Signaling Pathways and Experimental Workflows

Isamoltane's Dual Mechanism of Action

Caption: Dual mechanism of Isamoltane at adrenergic and serotonergic receptors.

Experimental Workflow for In Vivo 5-HT Turnover

Caption: Workflow for assessing in vivo serotonin turnover after Isamoltane administration.

Conclusion

This compound is a pharmacologically complex molecule with a well-documented dual antagonism at β-adrenergic and 5-HT1B receptors. Its development as a potential anxiolytic highlights the intricate interplay between the adrenergic and serotonergic systems in modulating anxiety states. The quantitative data and experimental protocols presented in this guide offer a detailed resource for researchers and scientists in the field of neuropharmacology and drug development. Further investigation into compounds with similar dual-action profiles may yield novel therapeutic agents for anxiety and other neuropsychiatric disorders.

References

- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 874882-92-5 | ZJB88292 [biosynth.com]

- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Immunomart [immunomart.com]

Isamoltane Hemifumarate: A Technical Guide to Its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Isamoltane (B1196468) hemifumarate is a compound recognized for its activity as a selective 5-HT1B receptor antagonist, with a notable thirty-fold selectivity over the 5-HT1A receptor. It also exhibits affinity for β-adrenergic receptors, classifying it as a non-selective beta-adrenergic receptor antagonist.[1] This dual activity makes it a significant tool in pharmacological research, particularly in studies related to anxiety, depression, and cardiovascular conditions.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of isamoltane hemifumarate, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of pharmaceutical formulations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₂N₂O₂ · ½C₄H₄O₄ | [2][3][4] |

| Molecular Weight | 332.4 g/mol | [2][3][4] |

| Appearance | Powder | |

| Solubility | - Soluble to 10 mM in water with gentle warming - 10 mM in DMSO | [2][4] |

| Purity | ≥99% | [2] |

| Storage Conditions | Desiccate at +4°C or -20°C | [2] |

| CAS Number | 874882-92-5, 55050-95-8 | [1][3][4] |

| SMILES | OC(COC1=CC=CC=C1N2C=CC=C2)CNC(C)C.O=C(O)/C=C/C(O)=O.[1/2] | [4] |

Note on Molecular Formula and Weight: Some sources may report a molecular formula of C₃₆H₄₈N₄O₈ and a molecular weight of 664.8 g/mol , which corresponds to a dimer of isamoltane with a full molecule of fumaric acid.[1] The values presented in the table represent the more commonly cited hemifumarate salt.

Experimental Protocols for Physicochemical Characterization

Precise determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of a substance's purity.[5][6]

Methodology: Capillary Method [6][7][8]

-

Sample Preparation: A small, completely dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.[7]

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[8]

-

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1.0°C).[8]

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which influences its absorption, distribution, and excretion.

Methodology: Potentiometric Titration [9]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).

-

Apparatus Calibration: A pH meter with a glass electrode is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[9]

-

Titration:

-

The sample solution is made acidic (e.g., to pH 2) by the addition of a standardized strong acid (e.g., 0.1 M HCl).

-

A standardized strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. This can be done by analyzing the first or second derivative of the curve.[9]

logP Determination

The logarithm of the partition coefficient (logP) between octanol (B41247) and water is a key measure of a drug's lipophilicity, which affects its ability to cross cell membranes.

Methodology: Shake-Flask Method [10][11]

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period. The aqueous phase is typically buffered to a physiological pH (e.g., 7.4) for logD determination, which is the distribution coefficient at a specific pH.

-

Partitioning:

-

A known concentration of this compound is dissolved in the aqueous phase.

-

A measured volume of the drug-containing aqueous phase is mixed with an equal volume of the saturated n-octanol in a separatory funnel.

-

The funnel is shaken vigorously to allow for the partitioning of the drug between the two phases and then left to stand until the phases completely separate.

-

-

Concentration Analysis: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12]

-

Calculation: The logP is calculated using the following formula: logP = log₁₀ ( [isamoltane]octanol / [isamoltane]aqueous )

Signaling Pathway and Mechanism of Action

This compound primarily acts as an antagonist at the 5-HT1B receptor, which functions as a presynaptic autoreceptor. By blocking this receptor, isamoltane inhibits the negative feedback mechanism on serotonin (B10506) (5-HT) release, leading to an increased concentration of 5-HT in the synaptic cleft. It also demonstrates antagonism at β-adrenergic receptors.

Caption: Mechanism of action of this compound at the synapse.

References

- 1. This compound | 874882-92-5 | ZJB88292 [biosynth.com]

- 2. rndsystems.com [rndsystems.com]

- 3. scbt.com [scbt.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. westlab.com [westlab.com]

- 7. promptpraxislabs.com [promptpraxislabs.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. acdlabs.com [acdlabs.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. agilent.com [agilent.com]

In-Depth Technical Guide: Isamoltane Hemifumarate (CAS 874882-92-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract